6,9,10-Trihydroxy-7-megastigmen-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

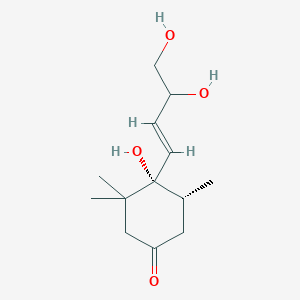

6,9,10-Trihydroxy-7-megastigmen-3-one is a natural product . It has a molecular formula of C13H22O4 and a molecular weight of 242.31 . It is a type of sesquiterpenoid .

Molecular Structure Analysis

The molecule contains a total of 39 bonds. There are 17 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 ketone (aliphatic), 3 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, and 1 tertiary alcohol .Physical And Chemical Properties Analysis

The boiling point of 6,9,10-Trihydroxy-7-megastigmen-3-one is predicted to be 417.0±45.0 °C, and its density is predicted to be 1.184±0.06 g/cm3 . Its pKa is predicted to be 13.58±0.20 .Aplicaciones Científicas De Investigación

Isolation from Silkworm Droppings

The compound “6,9,10-Trihydroxy-7-megastigmen-3-one” is a type of megastigmane sesquiterpene, which has been isolated from the droppings of the silkworm (Bombyx mori L.) . This process involves extraction with 80% aqueous MeOH, followed by partitioning with EtOAc, n-BuOH, and H2O .

Presence in Mulberry Leaves

GC/MS analysis has indicated that mulberry leaves contain this compound . This is significant as mulberry leaves are the primary food source for silkworms, suggesting a potential pathway for the compound to end up in silkworm droppings .

Promotion of Heme Oxygenase-1 Expression

Research has shown that this compound can increase the expression of heme oxygenase-1 in HepG2 and HEK239 cells . Heme oxygenase-1 is an antioxidant enzyme that catabolizes heme to carbon monoxide, free iron, and biliverdin .

Promotion of SIRT1 Expression

In addition to promoting heme oxygenase-1 expression, this compound also increases the expression of SIRT1 . SIRT1 is the mammalian homologue of the yeast silent information regulator (Sir)-2, which is involved in the suppression of inflammatory mediators .

Potential Use in Atopy-Related Symptoms

Due to its ability to promote the expression of heme oxygenase-1 and SIRT1, this compound may have potential applications in improving atopy-related symptoms . These symptoms are often associated with conditions such as eczema, asthma, and allergic rhinitis .

Role in Drug Design and Research

This compound plays an important role in drug design and research, particularly in improving the success rate of drug screening, researching drug toxicity, and acquiring other data .

Propiedades

IUPAC Name |

(4S,5R)-4-[(E)-3,4-dihydroxybut-1-enyl]-4-hydroxy-3,3,5-trimethylcyclohexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O4/c1-9-6-11(16)7-12(2,3)13(9,17)5-4-10(15)8-14/h4-5,9-10,14-15,17H,6-8H2,1-3H3/b5-4+/t9-,10?,13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPIIJTPCHBVBJO-GKKQKQIKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC(C1(C=CC(CO)O)O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)CC([C@]1(/C=C/C(CO)O)O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 91885191 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.